2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of an amino group, a methoxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 1-pyrrolidinamine with a suitable aldehyde or ketone. One common method is the condensation reaction with carbonyl compounds to produce hydrazones, which are useful intermediates in highly enantioselective syntheses . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: Another pyrrolidine derivative with similar structural features.
1-amino-2-(methoxymethyl)pyrrolidine: A related compound with a similar functional group arrangement.
Uniqueness
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7?,8-/m0/s1 |
InChI Key |
PWQLSGATYYTKLU-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C(=O)N1CCC[C@H]1COC)N |
Canonical SMILES |
CC(C(=O)N1CCCC1COC)N |
Origin of Product |
United States |
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